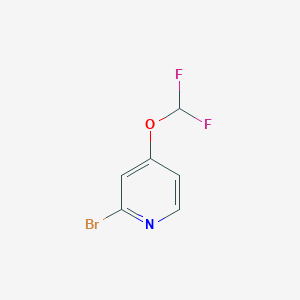

2-Bromo-4-(difluoromethoxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO/c7-5-3-4(1-2-10-5)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLCKEHRGDZTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-(difluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds are indispensable building blocks. The pyridine scaffold is a privileged structure found in numerous FDA-approved drugs, and its strategic modification with fluorine atoms can profoundly enhance key pharmaceutical properties.[1] The introduction of a difluoromethoxy (-OCF₂H) group, in particular, is a well-established strategy to improve metabolic stability, bioavailability, and binding affinity by modulating lipophilicity and pKa.[2]

This compound (CAS: 1206984-48-6) emerges as a highly valuable, yet specialized, research intermediate. It combines the electronic benefits of the difluoromethoxy group with the synthetic versatility of a brominated pyridine ring. The bromine atom at the 2-position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures.[3] This guide provides a comprehensive analysis of the core physicochemical properties of this reagent, offering field-proven experimental protocols and expert insights to empower its effective use in drug discovery and development programs.

Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is critical for its application in synthesis and biological screening. The data for this compound is summarized below. While extensive experimental data is not publicly available, key identifiers and predicted values provide a solid foundation for its use.

| Property | Value | Source |

| CAS Number | 1206984-48-6 | |

| Molecular Formula | C₆H₄BrF₂NO | [4] |

| Molecular Weight | 224.00 g/mol | [5] |

| Monoisotopic Mass | 222.94443 Da | [4] |

| IUPAC Name | This compound | |

| InChI Key | WTLCKEHRGDZTGC-UHFFFAOYSA-N | |

| SMILES | C1=CN=C(C=C1OC(F)F)Br | [4] |

| Predicted XlogP | 2.8 | [4] |

| Physical Form | Liquid (presumed) | N/A |

| Solubility | Soluble in most organic solvents (presumed) | [6] |

| Stability | Stable under normal conditions | [7] |

Proposed Synthesis Workflow

Caption: Proposed synthetic route for this compound.

Causality Behind Experimental Choices: This proposed pathway prioritizes the installation of the difluoromethoxy group before bromination. 4-Hydroxypyridines are suitable precursors for difluoromethoxylation reactions. Attempting to brominate 4-(difluoromethoxy)pyridine could lead to a mixture of isomers, making purification challenging. By starting with a pre-brominated precursor, the regiochemistry is controlled, leading to the desired final product.

Spectroscopic Characterization and Analytical Protocols

Structural confirmation and purity assessment are paramount for ensuring the reliability of experimental results.[8] The following sections detail the expected spectral characteristics of this compound and provide robust protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected spectra are as follows:

-

¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region and a characteristic triplet for the -OCF₂H proton.

-

The proton of the -OCF₂H group should appear as a triplet (due to coupling with the two fluorine atoms) significantly downfield, likely in the range of δ 6.5-7.5 ppm.

-

The three aromatic protons on the pyridine ring will be influenced by the bromine and difluoromethoxy substituents.

-

-

¹³C NMR: The carbon spectrum should display six signals. The carbon attached to the bromine will be downfield, and the carbon in the -OCF₂H group will appear as a triplet due to C-F coupling.

-

¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms, likely appearing as a doublet due to coupling with the proton of the -OCF₂H group.

Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

-

Structural Validation: Confirm the structure by analyzing chemical shifts, multiplicities (splitting patterns), and integration values. The presence of the characteristic -OCF₂H triplet in the ¹H NMR and the corresponding doublet in the ¹⁹F NMR are key diagnostic features.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Expected Data: In Electron Ionization (EI) mode, the mass spectrum will be characterized by the molecular ion peak [M]⁺. A crucial feature will be the isotopic pattern of bromine, showing two peaks of nearly equal intensity at m/z 223 (for ⁷⁹Br) and m/z 225 (for ⁸¹Br).[9] PubChemLite predicts several adducts for electrospray ionization, including [M+H]⁺ at m/z 223.95171 and [M+Na]⁺ at m/z 245.93365.[4]

Protocol: GC-MS Analysis for Purity and Identity

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

GC Method:

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

-

Data Analysis: Identify the main peak in the total ion chromatogram. The corresponding mass spectrum should confirm the molecular weight and the characteristic bromine isotopic pattern. Purity is determined by the area percentage of the main peak.[8]

Reactivity Profile and Synthetic Utility

The synthetic utility of this compound is primarily dictated by the reactivity of the C-Br bond. This position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug synthesis.

Caption: Key cross-coupling reactions utilizing the C-Br bond.

Expert Insight: The electron-withdrawing nature of the pyridine nitrogen and the difluoromethoxy group makes the C-Br bond at the 2-position sufficiently activated for oxidative addition to a palladium(0) catalyst. This allows for efficient coupling with a wide range of partners, including boronic acids (Suzuki), amines (Buchwald-Hartwig), and alkynes (Sonogashira), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[10][11]

Applications in Drug Development

This compound is not merely a reagent but a strategic tool for addressing common challenges in drug discovery.

-

Metabolic Stability: The difluoromethoxy group is resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile methoxy group with -OCF₂H can significantly prolong a compound's half-life.

-

Modulation of Physicochemical Properties: The -OCF₂H group acts as a "lipophilic hydrogen bond donor," allowing it to fine-tune a molecule's solubility, lipophilicity, and cell permeability to achieve an optimal ADME (absorption, distribution, metabolism, and excretion) profile.

-

Scaffold for Targeted Therapies: As a versatile building block, it enables the synthesis of complex ligands for various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes, which are critical in oncology, inflammation, and neuroscience research.[3]

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. Its unique combination of a synthetically accessible C-Br bond and the advantageous properties of the difluoromethoxy group provides researchers with a valuable tool for synthesizing novel chemical entities. By understanding its core physicochemical properties, expected spectral characteristics, and reactivity profile, scientists can confidently integrate this reagent into their synthetic workflows to accelerate the development of next-generation therapeutics. The protocols and insights provided in this guide serve as a self-validating system to ensure the efficient and effective application of this strategic chemical intermediate.

References

-

ChemBK. 4-Bromo-2-(difL. [Link]

-

The Royal Society of Chemistry. Supporting Information for [Title of Paper]. [Link]

-

PubChemLite. This compound (C6H4BrF2NO). [Link]

-

PubChemLite. 2-bromo-4-(difluoromethyl)pyridine (C6H4BrF2N). [Link]

-

RSC Publishing. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. [Link]

-

Organic Syntheses. 2-bromopyridine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2,5-difluoropyridine in Pharmaceutical Synthesis. [Link]

-

SpectraBase. 2-Bromo-4-methylpyridine - Optional[1H NMR] - Spectrum. [Link]

-

Appretech Scientific Limited. This compound. [Link]

-

PubChem. 4-Bromo-2-(difluoromethoxy)pyridine. [Link]

-

MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

-

ResearchGate. Reaction between 2 and 4‐bromodiphenylmethyl‐pyridine to give the two.... [Link]

-

Cochemical Ltd. 2-bromo-3-(difluoromethoxy)pyridine|947249-27-6. [Link]

-

Amerigo Scientific. 2-Bromo-4-(difluoromethyl)pyridine (97%). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - this compound (C6H4BrF2NO) [pubchemlite.lcsb.uni.lu]

- 5. appretech.com [appretech.com]

- 6. chembk.com [chembk.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. ossila.com [ossila.com]

2-Bromo-4-(difluoromethoxy)pyridine NMR data and interpretation

An In-Depth Technical Guide to the Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Bromo-4-(difluoromethoxy)pyridine

Introduction

This compound is a substituted pyridine derivative of increasing interest to researchers in medicinal chemistry and materials science. As a key building block, its unambiguous structural characterization is paramount for ensuring the integrity of synthetic pathways and the identity of final products. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation.

This guide provides a comprehensive, in-depth analysis of the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. As complete, publicly available experimental spectra for this specific molecule are limited, this document leverages established principles of NMR spectroscopy and draws upon spectral data from analogous compounds to offer a robust and scientifically grounded interpretation. The insights herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify this molecule and understand the causal relationships between its structure and its spectral features.

Molecular Structure and Electronic Influences

To interpret the NMR spectra of this compound, one must first consider the electronic effects of its substituents on the pyridine ring.

-

Pyridine Ring: The nitrogen atom is electronegative, leading to a general deshielding (downfield shift) of the ring protons and carbons compared to benzene. The effect is most pronounced at the α-positions (C-2, C-6) and the γ-position (C-4).

-

Bromine (at C-2): As an electronegative halogen, bromine exerts a strong electron-withdrawing inductive effect (-I), which deshields adjacent nuclei. It also has a weak deactivating mesomeric effect.

-

Difluoromethoxy Group (-OCHF₂, at C-4): This group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms and the oxygen atom. The fluorine atoms will induce significant through-bond J-coupling to the attached proton and carbon, as well as to other nuclei within the molecule over multiple bonds.

These combined effects result in a highly electron-deficient aromatic system, which dictates the chemical shifts and coupling patterns observed in the NMR spectra.

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show four distinct signals: three from the aromatic protons on the pyridine ring and one from the proton of the difluoromethoxy group. The solvent for prediction is CDCl₃.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~8.3 - 8.5 | Doublet (d) | ³J(H6-H5) ≈ 5.5 Hz |

| H-5 | ~7.0 - 7.2 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 5.5 Hz, ⁴J(H5-H3) ≈ 2.0 Hz |

| H-3 | ~7.3 - 7.5 | Singlet (s) or narrow doublet (d) | ⁴J(H3-H5) ≈ 2.0 Hz |

| -OCH F₂ | ~6.5 - 6.8 | Triplet (t) | ²J(H-F) ≈ 72-74 Hz |

Interpretation and Rationale:

-

H-6: This proton is α to the ring nitrogen, placing it in a highly deshielded environment. Its chemical shift is predicted to be the furthest downfield of the aromatic signals.[1][2] It will appear as a simple doublet due to ortho-coupling with H-5.

-

H-3: This proton is adjacent to the bromine-bearing carbon. While the bromine is electron-withdrawing, the proton's position relative to the nitrogen and the -OCHF₂ group places it in a moderately deshielded region. Its primary coupling is a small four-bond (meta) coupling to H-5, which may result in a narrow doublet or appear as a singlet depending on instrument resolution.

-

H-5: This proton is ortho to the strongly electron-withdrawing -OCHF₂ group. It is coupled to both H-6 (ortho-coupling) and H-3 (meta-coupling), resulting in a doublet of doublets.

-

-OC HF₂: The proton of the difluoromethoxy group is directly attached to a carbon bearing two highly electronegative fluorine atoms, leading to a significant downfield shift. This proton is coupled to two equivalent fluorine atoms, splitting its signal into a characteristic triplet according to the n+1 rule (where n=2 for the two fluorine atoms). The magnitude of this two-bond H-F coupling is typically large.[3]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display six signals, one for each unique carbon atom. A key feature will be the splitting of carbon signals due to coupling with fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-6 | ~150 - 152 | Doublet (d) | ⁴J(C6-F) ≈ 2-4 Hz |

| C-5 | ~112 - 115 | Doublet (d) | ³J(C5-F) ≈ 5-7 Hz |

| C-4 | ~162 - 165 | Triplet (t) | ²J(C4-F) ≈ 25-30 Hz |

| C-3 | ~115 - 118 | Doublet (d) | ³J(C3-F) ≈ 5-7 Hz |

| C-2 | ~142 - 144 | Singlet (s) or narrow multiplet | ⁴J(C2-F) < 2 Hz |

| -OC HF₂ | ~113 - 116 | Triplet (t) | ¹J(C-F) ≈ 240-250 Hz |

Interpretation and Rationale:

-

C-2 and C-4: These carbons, directly bonded to the electronegative bromine and oxygen atoms, respectively, are expected to be significantly deshielded. C-4, attached to the -OCHF₂ group, will appear as a triplet due to two-bond coupling with the fluorine atoms.[4] The C-2 signal, attached to bromine, is also shifted downfield.[2][5][6][7]

-

C-6: As the carbon α to the nitrogen, C-6 is inherently deshielded and will appear far downfield.[2][5] A small four-bond coupling to the fluorine atoms may be observable.

-

C-3 and C-5: These carbons are in the more electron-rich positions of the ring but are still influenced by the substituents. They are expected to show observable three-bond couplings to the fluorine atoms, appearing as doublets.

-

-O CHF₂: The carbon of the difluoromethoxy group will be significantly affected by the attached fluorine atoms. Its chemical shift is characteristic of a carbon atom bonded to two fluorines. The signal will be split into a triplet due to the very large one-bond C-F coupling constant (¹J_CF).[8]

Caption: Key predicted ¹H-¹H and ¹H-¹⁹F J-coupling relationships.

Predicted ¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing molecules. For this compound, a single signal is expected for the two chemically equivalent fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OCHF₂ | -80 to -85 | Doublet (d) | ²J(F-H) ≈ 72-74 Hz |

Interpretation and Rationale:

-

Chemical Shift: The chemical shift of the difluoromethoxy group attached to an aromatic ring typically falls in the -80 to -95 ppm range relative to the CFCl₃ standard.[3][9] The electron-deficient nature of the substituted pyridine ring will influence the precise shift.

-

Multiplicity: The two fluorine atoms are coupled to the single proton on the same carbon. This results in a doublet signal in the ¹⁹F NMR spectrum (n+1 rule, where n=1 proton). The magnitude of the two-bond F-H coupling constant is identical to that observed in the ¹H NMR spectrum.[3]

Experimental Protocols

The following are standardized, field-proven methodologies for the acquisition of high-quality NMR data for a sample like this compound.

Sample Preparation

-

Solvent Selection: Choose a high-purity deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice. Acetone-d₆ or DMSO-d₆ are suitable alternatives.

-

Concentration: Accurately weigh 5-10 mg of the sample into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Transfer: Gently swirl the vial to ensure complete dissolution. Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.

-

Standard: The solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) typically serves as the primary internal reference. For highly accurate ¹³C and ¹⁹F work, a small amount of a reference standard like tetramethylsilane (TMS) for ¹³C or CFCl₃ (or a secondary standard) for ¹⁹F can be added, though it is often not necessary with modern spectrometers.

NMR Data Acquisition Workflow

Caption: Standardized workflow for NMR data acquisition and processing.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer (a 400 MHz or higher field is recommended).

-

Lock onto the deuterium signal of the solvent.

-

Tune and match the probe for the ¹H, ¹⁹F, and ¹³C nuclei.

-

Perform automated or manual shimming to optimize magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Spectral Width: ~16 ppm.

-

Pulse Sequence: Standard single pulse (zg30).

-

Number of Scans: 16 to 64 scans.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Spectral Width: ~250 ppm.

-

Pulse Sequence: Standard single pulse with proton decoupling (zgpg30).

-

Number of Scans: 64 to 256 scans.

-

Relaxation Delay (d1): 2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectral Width: ~240 ppm.

-

Pulse Sequence: Standard single pulse with proton decoupling (zgpg30).

-

Number of Scans: ≥1024 scans (due to low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C/¹⁹F).

-

Perform Fourier Transformation.

-

Apply zero-order and first-order phase correction.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the solvent residual peak (¹H: CDCl₃ at 7.26 ppm; ¹³C: CDCl₃ at 77.16 ppm) or an external standard for ¹⁹F.

-

Conclusion

This guide provides a robust, predictive framework for the ¹H, ¹³C, and ¹⁹F NMR analysis of this compound. By understanding the fundamental electronic effects of the substituents and referencing data from analogous structures, researchers can confidently interpret experimental data, confirm product identity, and gain deeper insights into the molecular structure. The detailed protocols provided herein offer a validated starting point for acquiring high-quality, reproducible NMR data, ensuring the highest level of scientific integrity in research and development.

References

-

Furst, A., & Pretsch, E. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Aerobic C-N Bond Activation. Retrieved from [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information for Difluoromethylation and gem-difluorocyclopropenation. Retrieved from [Link]

-

ResearchGate. (2014). What is the coupling constant for CF3 carbon in 13C-NMR?. Retrieved from [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromopyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromopyridine. Retrieved from [Link]

Sources

- 1. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromopyridine(109-04-6) 13C NMR [m.chemicalbook.com]

- 6. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. ekwan.github.io [ekwan.github.io]

- 9. 19F [nmr.chem.ucsb.edu]

An In-depth Technical Guide to 2-Bromo-4-(difluoromethoxy)pyridine: A Key Building Block in Modern Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered basicity—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] Within this context, fluorinated heterocyclic compounds, particularly pyridine derivatives, have garnered significant attention as versatile building blocks for novel therapeutics.[1] This guide provides an in-depth technical overview of 2-Bromo-4-(difluoromethoxy)pyridine, a key intermediate whose structural features make it an attractive component in the synthesis of complex bioactive molecules targeting a range of therapeutic areas.

Physicochemical Properties

This compound is a substituted pyridine derivative that combines the reactivity of a bromo-substituent with the modulating effects of a difluoromethoxy group. These features make it a valuable synthon for introducing the 4-(difluoromethoxy)pyridine moiety into larger molecules, a common strategy to enhance drug-like properties.

| Property | Value | Reference(s) |

| CAS Number | 1206984-48-6 | [2] |

| Molecular Formula | C₆H₄BrF₂NO | |

| Molecular Weight | 224.00 g/mol | |

| Appearance | White to off-white solid or colorless oil | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis and Spectroscopic Characterization

A plausible synthetic route would involve the difluoromethylation of a 4-hydroxypyridine derivative, followed by bromination at the 2-position. The introduction of the difluoromethoxy group can be challenging, often requiring specialized reagents and conditions.

Bromination of pyridine rings can be achieved using various brominating agents, with the regioselectivity being highly dependent on the electronic nature of the substituents already present on the ring and the reaction conditions. For electron-deficient pyridine rings, electrophilic bromination typically occurs at the 3- and 5-positions. However, to achieve bromination at the 2-position, methods such as diazotization of a 2-aminopyridine precursor in the presence of a bromide source are often employed.[3] Patent literature describes the bromination of pyridine derivatives using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can offer good yields and selectivity.[4][5]

Spectroscopic Data:

While a published spectrum for this compound is not available, the expected spectroscopic signatures can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct aromatic proton signals. The proton at the 6-position would likely appear as a doublet, coupled to the proton at the 5-position. The proton at the 5-position would appear as a doublet of doublets, coupled to the protons at the 6- and 3-positions. The proton at the 3-position would likely appear as a singlet or a small doublet. The difluoromethoxy group would present a characteristic triplet in the upfield region of the spectrum due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the difluoromethoxy group would show a characteristic triplet due to one-bond carbon-fluorine coupling.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (approximately equal intensity for M and M+2).

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the presence of the bromine atom at the 2-position of the pyridine ring. This position is activated towards a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl and heteroaryl-aryl structures. This compound is an excellent substrate for this reaction, readily coupling with a wide range of boronic acids and esters in the presence of a palladium catalyst and a base. This allows for the introduction of diverse aryl and heteroaryl substituents at the 2-position. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.[6][7][8][9]

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 2-position of the pyridine ring, providing access to a diverse array of 2-amino-4-(difluoromethoxy)pyridine derivatives. These derivatives are valuable intermediates in the synthesis of pharmacologically active compounds. The success of this reaction is highly dependent on the choice of the palladium precursor, phosphine ligand, and base.[10][11][12][13]

Applications in Drug Discovery

The 2-substituted-4-(difluoromethoxy)pyridine scaffold is of significant interest in medicinal chemistry due to its presence in a number of biologically active molecules. The difluoromethoxy group can serve as a bioisosteric replacement for other functional groups, improving metabolic stability and modulating electronic properties, while the substituent at the 2-position can be tailored to optimize binding to the biological target.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[14] The pyridine ring is a common structural motif in many kinase inhibitors, often forming key hydrogen bonding interactions within the ATP-binding site of the enzyme.[15][16] this compound serves as a valuable starting material for the synthesis of kinase inhibitors. Through cross-coupling reactions, various functionalities can be introduced at the 2-position to target specific kinases. The difluoromethoxy group at the 4-position can enhance the drug-like properties of the resulting inhibitor. For instance, this scaffold can be incorporated into inhibitors of kinases such as those involved in cell signaling pathways that are dysregulated in cancer.[17][18]

GPCR Modulators

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[19][20] Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer a promising approach for achieving greater subtype selectivity and a more nuanced pharmacological response.[1][21][22] The 2-substituted-4-(difluoromethoxy)pyridine scaffold can be utilized in the design and synthesis of both agonists and antagonists of various GPCRs. The modular nature of its synthesis allows for the systematic exploration of structure-activity relationships to identify potent and selective modulators for therapeutic targets in areas such as central nervous system disorders and metabolic diseases.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a reactive bromine handle for facile diversification via cross-coupling reactions and a difluoromethoxy group for enhancing drug-like properties makes it an attractive starting material for the synthesis of novel kinase inhibitors, GPCR modulators, and other biologically active compounds. As the demand for more effective and safer therapeutics continues to grow, the strategic use of such fluorinated intermediates will undoubtedly play an increasingly important role in the future of drug discovery.

References

- Bromination of pyridine derivatives.

- Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis. Benchchem.

- Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine. Benchchem.

- Bromination of pyridine derivatives.

- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed; J Org Chem. 2007 Apr 27;72(9):3606-7.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.

- Process for the manufacture of bromopyridines.

- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Benchchem.

- 2-bromopyridine - Organic Syntheses Procedure. Organic Syntheses.

- An In-depth Technical Guide to 2-Bromo-4-methylpyridine: Structure, Nomenclature, and Synthetic Applic

- (12) United States Patent (10) Patent No.: US 6,794,544 B2. Googleapis.com.

- Preparation method of fluoropyridine compounds.

- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.

- Buchwald–Hartwig amin

- Novel Allosteric Modulators of G Protein-coupled Receptors. PMC - PubMed Central.

- Preparation method of 2-bromo-4-fluoroacetanilide.

- Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. PMC - NIH.

- Preparation method of 2-bromo-5-aldehyde pyridine.

- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.

- Development of 'DFG-out' inhibitors of gatekeeper mutant kinases. PMC - PubMed Central.

- 1206984-48-6|this compound|BLD Pharm.

- The Growing Importance of Fluorin

- Development of Pyridine-based Inhibitors for the Human Vaccinia-rel

- High-Throughput Screening for Allosteric Modul

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.

- New Pipelines for Novel Allosteric GPCR Modul

- Development of allosteric modulators of GPCRs for tre

- Struggling with Suzuki Reaction : r/Chempros. Reddit.

- Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 upd

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.

Sources

- 1. Allosteric modulators of class B G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1206984-48-6|this compound|BLD Pharm [bldpharm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of ‘DFG-out’ inhibitors of gatekeeper mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New Pipelines for Novel Allosteric GPCR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 21. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial availability of 2-Bromo-4-(difluoromethoxy)pyridine

An In-depth Technical Guide to 2-Bromo-4-(difluoromethoxy)pyridine for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive analysis of this compound, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. We will explore its commercial availability, detailing key suppliers and specifications. The guide synthesizes critical physicochemical data and outlines a representative synthetic pathway, explaining the chemical principles behind the protocol. A core focus is placed on the strategic application of this molecule in drug discovery, particularly its utility in palladium-catalyzed cross-coupling reactions. This document includes detailed experimental workflows, data tables, and diagrams to provide researchers and drug development professionals with the practical insights required for its effective application.

Introduction: The Ascendancy of Fluorinated Building Blocks in Drug Design

The strategic incorporation of fluorine into bioactive molecules is a well-established and powerful strategy in modern drug discovery. The unique physicochemical properties of the fluorine atom and fluorinated motifs can profoundly influence a compound's metabolic stability, lipophilicity, membrane permeability, and binding affinity. The difluoromethoxy (-OCF₂H) group, in particular, has gained prominence as a bioisostere for hydroxyl, thiol, or methoxy groups, offering a distinct electronic profile and the ability to act as a lipophilic hydrogen bond donor.

When this functionality is installed on a pyridine scaffold—a privileged core structure in numerous FDA-approved drugs—it creates a high-value synthetic intermediate. This compound represents a convergence of these strategic elements. It provides the advantageous properties of the difluoromethoxy group combined with a reactive bromine handle at the 2-position, which is primed for a variety of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions.[1] This makes it an invaluable building block for the construction of complex molecular architectures and the rapid generation of compound libraries for therapeutic screening.[2]

Commercial Availability and Sourcing

This compound is readily accessible from several specialized chemical suppliers. When sourcing this reagent, it is critical to consider purity, available quantities, and lead times to ensure project timelines are met. Below is a comparative summary of offerings from notable vendors.

| Supplier | CAS Number | Purity/Specification | Molecular Weight | Available Sizes |

| BLDpharm | 1206984-48-6 | - | 224.00 | Inquire |

| MySkinRecipes | 1206984-48-6 | ≥95% | 224.00 g/mol | 100mg, 500mg |

| CP Lab Safety | 832735-56-5 | min 97% | 224.005 | 1 gram |

| Apollo Scientific | 832735-56-5 | - | - | Inquire |

Note: CAS numbers and specifications may vary slightly between suppliers. Researchers should always consult the supplier's documentation and certificate of analysis for the most accurate information.

Physicochemical and Structural Properties

A comprehensive understanding of the compound's properties is essential for reaction planning, analytical method development, and interpretation of results.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrF₂NO | [3] |

| Monoisotopic Mass | 222.94443 Da | [3] |

| Molecular Weight | 224.005 g/mol | [4] |

| InChIKey | WTLCKEHRGDZTGC-UHFFFAOYSA-N | [3] |

| SMILES | C1=CN=C(C=C1OC(F)F)Br | [3] |

| Predicted XlogP | 2.8 | [3] |

| Storage Conditions | 2-8°C, Inert Atmosphere | [5][6] |

Synthesis and Reaction Chemistry

Representative Synthetic Protocol

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and reaction byproducts. The most common approach involves the difluoromethylation of the corresponding 4-hydroxypyridine precursor.

Sources

The Ascendancy of the Difluoromethoxy Group: A Technical Guide to Difluoromethoxylated Pyridine Derivatives in Drug Discovery

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the difluoromethoxy (-OCF₂H) group has emerged as a substituent of particular interest, especially when appended to privileged heterocyclic scaffolds like pyridine. This technical guide provides an in-depth exploration of difluoromethoxylated pyridine derivatives for researchers, scientists, and drug development professionals. We will delve into the nuanced physicochemical properties conferred by the -OCF₂H group, detail robust synthetic methodologies for its introduction onto the pyridine ring, and showcase its successful application in drug design through relevant case studies. This guide aims to equip scientists with the foundational knowledge and practical insights necessary to leverage this unique functional group in the design of next-generation therapeutics.

The Strategic Advantage of the Difluoromethoxy Group in Medicinal Chemistry

The difluoromethoxy group offers a unique constellation of properties that render it a valuable asset in the medicinal chemist's toolbox. Its influence extends to lipophilicity, metabolic stability, and target engagement, often providing a more refined modulation of a molecule's characteristics compared to its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts.

Physicochemical Properties: A Balancing Act

The -OCF₂H group imparts a unique blend of electronic and steric properties that can significantly influence a molecule's behavior.[1]

-

Lipophilicity and Solubility: The difluoromethoxy group generally increases lipophilicity (logP) compared to a methoxy group, but to a lesser extent than the more lipophilic trifluoromethoxy group.[1][2] This moderate increase can be advantageous for enhancing membrane permeability and oral absorption without drastically reducing aqueous solubility.[1] The Hansch hydrophobicity parameter (π) for the -OCF₂H group underscores this intermediate lipophilicity.[3]

-

Electronic Effects and Hydrogen Bonding: With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing.[1] A key and distinguishing feature is the acidity of its hydrogen atom, which allows it to act as a lipophilic hydrogen bond donor .[1][3][4] This is a rare and valuable characteristic in drug design, enabling it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[1][3][5] This hydrogen bonding capability can be crucial for maintaining or enhancing binding affinity to biological targets.[5][6]

-

Metabolic Stability: The strong carbon-fluorine bonds within the difluoromethoxy group confer significant metabolic stability.[3] It is more resistant to oxidative metabolism, particularly cleavage by cytochrome P450 enzymes, compared to a methoxy group which is susceptible to O-demethylation.[1][3] This can lead to a longer plasma half-life and improved bioavailability of drug candidates.[1][3]

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |

| Hansch π Parameter | -0.02 | ~+0.5 | +1.04[2] |

| Hammett σp Constant | -0.27 | +0.14[1] | +0.35 |

| Hydrogen Bond Donating Ability | No | Yes (Weak)[1][3] | No |

| Metabolic Stability (vs. O-demethylation) | Low | High[1][3] | High |

Table 1: Comparative physicochemical properties of methoxy and fluorinated methoxy substituents.

Synthetic Strategies for Accessing Difluoromethoxylated Pyridines

The installation of the difluoromethoxy group onto a pyridine scaffold can be achieved through several synthetic routes, primarily involving O-difluoromethylation of hydroxypyridines or direct C-H difluoromethoxylation.

O-Difluoromethylation of Hydroxypyridines

A common and effective method for synthesizing aryl difluoromethyl ethers is the O-difluoromethylation of the corresponding phenols (or, in this case, hydroxypyridines).[3] This transformation typically involves the generation of difluorocarbene (:CF₂) which then inserts into the O-H bond.

Caption: General workflow for the O-difluoromethylation of a hydroxypyridine.

Detailed Protocol for O-Difluoromethylation of 4-Hydroxypyridine:

-

Reactant Preparation: To a solution of 4-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq).

-

Reagent Addition: Add the difluorocarbene precursor, such as bromodifluoroacetic acid (BrCF₂CO₂H) or (bromodifluoromethyl)trimethylsilane (TMSCF₂Br), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).[7][8]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-(difluoromethoxy)pyridine.

Direct C-H Difluoromethoxylation of Pyridines

Recent advancements in photoredox catalysis have enabled the direct C-H difluoromethoxylation of (hetero)arenes, including pyridines.[9][10] These methods offer the advantage of not requiring a pre-functionalized starting material.

A notable approach utilizes a shelf-stable pyridinium reagent, 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate, which can be prepared from the corresponding pyridine N-oxide.[9][10] Under visible light photoredox catalysis, this reagent facilitates the direct C(sp²)–H difluoromethoxylation of a variety of arenes and heteroarenes.[9][10]

Caption: Simplified signaling pathway for photoredox-catalyzed C-H difluoromethoxylation.

Applications in Drug Discovery: Case Studies

The unique properties of the difluoromethoxy group have been successfully exploited in several FDA-approved drugs.

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD). The difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability in the acidic environment of the stomach's parietal cells, where it is converted to its active form.[1]

Roflumilast (Daliresp®)

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast contributes to its potency and metabolic stability, leading to a favorable pharmacokinetic profile.[1]

Caption: A typical experimental workflow for the evaluation of a new drug candidate.

Protocol for In Vitro Metabolic Stability Assay:

-

Incubation: Incubate the test compound (e.g., 1 µM) with liver microsomes (e.g., from human, rat) and NADPH in a phosphate buffer at 37 °C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound. [1]

Conclusion

Difluoromethoxylated pyridine derivatives represent a promising class of compounds in drug discovery. The difluoromethoxy group offers a unique combination of properties, including moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability. [3]By understanding the synthetic methodologies to access these derivatives and their impact on molecular properties, medicinal chemists can strategically employ the -OCF₂H group to design novel therapeutics with improved efficacy and pharmacokinetic profiles. The continued development of efficient and regioselective difluoromethoxylation methods will undoubtedly further expand the utility of this valuable functional group in the pursuit of new medicines.

References

- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem.

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

-

Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC. [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing). [Link]

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Site-selective C−H difluoromethylation of pyridines a Bioactive... - ResearchGate. [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective - RSC Publishing. [Link]

-

Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent | Organic Letters - ACS Publications. [Link]

-

Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent - PubMed. [Link]

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - NIH. [Link]

-

Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines | Request PDF. [Link]

-

New electrophilic difluoromethylating reagent - PubMed. [Link]

-

N-Difluoromethylthiophthalimide: A Shelf-Stable, Electrophilic Reagent for Difluoromethylthiolation | Journal of the American Chemical Society - ACS Publications. [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Publishing. [Link]

-

C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - Chemical Communications (RSC Publishing). [Link]

-

A Toolbox of Reagents for Difluoromethylthiolation | Accounts of Chemical Research. [Link]

-

N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles | Organic Letters - ACS Publications. [Link]

-

Facile One-Pot Synthesis of N -Difluoromethyl-2-pyridone Derivatives - ResearchGate. [Link]

-

New method for introducing fluorinated components into molecules - Universität Münster. [Link]

-

Controllable catalytic difluorocarbene transfer enables access to diversified fluoroalkylated arenes. [Link]

-

A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. [Link]

-

Synthetic applications and difunctionalizations a Late-stage... - ResearchGate. [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. [Link]

-

Copper-Catalyzed O-Difluoromethylation of Functionalized Aliphatic Alcohols: Access to Complex Organic Molecules with an OCF2H Group - ACS Publications. [Link]

-

Problems of pharmacokinetic studies on alpha-difluoromethylornithine in mice - PubMed. [Link]

-

The Role of Pyridine Intermediates in Modern Drug Discovery. [Link]

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - ResearchGate. [Link]

-

ligand- enabled nickel-catalyzed reductive difluoromethylation of aryl iod. [Link]

-

Switching from 2-pyridination to difluoromethylation: ligand-enabled nickel-catalyzed reductive difluoromethylation of … - OUCI. [Link]

-

Chemoselective Difluoromethylation of Nucleosides | Organic Letters - ACS Publications. [Link]

-

Phase I trial and pharmacokinetic study of intravenous and oral alpha-difluoromethylornithine - PubMed. [Link]

-

Photocatalyzed difluoroalkylation of pyridine N-oxides: Synthetic Communications - Taylor & Francis. [Link]

-

Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br | Organic Letters - ACS Publications. [Link]

-

Drugs and agrochemicals containing a difluoromethylthio group. - ResearchGate. [Link]

-

Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol - ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Art of Activating the Inert: A Technical Guide to the Reactivity Profile of the C-Br Bond in 2-Bromopyridines

Abstract

For the discerning researcher, scientist, and drug development professional, 2-bromopyridine represents a cornerstone building block in modern synthetic chemistry. Its utility, however, is intrinsically linked to the nuanced reactivity of its carbon-bromine bond. This in-depth technical guide moves beyond a mere recitation of reactions to provide a deep-seated understanding of the electronic factors governing this reactivity. We will dissect the causality behind experimental choices in key transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), nucleophilic aromatic substitution, and organometallic preparations. Each section is fortified with field-proven protocols, mechanistic insights, and visual aids to empower you to harness the full synthetic potential of this versatile synthon.

The Electronic Landscape of 2-Bromopyridine: A Tale of Induction and Resonance

The reactivity of the C-Br bond in 2-bromopyridine is a direct consequence of the electronic properties inherent to the pyridine ring. The nitrogen atom, being more electronegative than carbon, exerts a powerful electron-withdrawing inductive effect (-I) across the sigma framework. This effect is most pronounced at the α-positions (C2 and C6), rendering the C2 carbon significantly electrophilic and thus susceptible to nucleophilic attack.[1][2]

Furthermore, the nitrogen lone pair participates in the π-system, influencing the resonance structures of the ring. When a nucleophile attacks the C2 position, a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex, is formed. A key resonance contributor places the negative charge directly on the electronegative nitrogen atom, providing substantial stabilization that is not possible with attack at the C3 or C5 positions.[2] This inherent electronic predisposition makes the C2 and C4 positions prime targets for nucleophilic substitution.[2] The bromine atom at the C2 position serves as an excellent leaving group, further facilitating these transformations.

The presence of substituents on the pyridine ring can further modulate this reactivity. Electron-donating groups can slightly deactivate the ring towards nucleophilic attack, while electron-withdrawing groups enhance its electrophilicity.[3][4] A comprehensive understanding of these electronic subtleties is paramount for predicting reaction outcomes and designing robust synthetic strategies.

Palladium-Catalyzed Cross-Coupling: Forging New Bonds with Precision

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and 2-bromopyridines are exceptional substrates for these transformations.[1][5] The ability to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance has made these methods indispensable in drug discovery and materials science.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a cornerstone of modern organic synthesis.[6][7] For 2-bromopyridines, this reaction provides a reliable route to 2-arylpyridines, a privileged scaffold in medicinal chemistry.[8]

Mechanism and Causality: The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the 2-bromopyridine to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6] A critical challenge in the Suzuki coupling of 2-bromopyridines is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst deactivation.[6] The selection of appropriate ligands is therefore crucial to mitigate this effect and ensure efficient catalysis. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to stabilize the palladium center and promote the desired catalytic turnover.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid

Materials:

-

2-Bromopyridine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂ (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add 2-bromopyridine, phenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

-

Seal the flask and evacuate and backfill with an inert gas three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the 2-bromopyridine.[6]

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | [5] |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 90-98 | [9] |

| Pd(dppf)Cl₂ | (dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 80-92 | [6] |

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: A Gateway to Aminopyridines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of aminopyridines.[10] This reaction is of paramount importance in medicinal chemistry, where the aminopyridine moiety is a common feature in bioactive molecules.[11]

Mechanism and Causality: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The use of chelating bis(phosphine) ligands is often necessary to overcome the inhibitory effect of pyridine coordination to the palladium catalyst.[10][11] For volatile amines, which can be challenging substrates under standard conditions, conducting the reaction in sealed tubes provides an effective strategy to ensure their participation in the reaction.[10][11][12][13]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with Cyclopropylamine

Materials:

-

2-Bromopyridine (1.0 equiv)

-

Cyclopropylamine (5.0 equiv)

-

Pd(OAc)₂ (5 mol%)

-

1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)

-

Toluene (anhydrous, degassed)

-

Ace-Thred sealed tube

Procedure:

-

To an Ace-Thred sealed tube, add 2-bromopyridine in toluene.[11]

-

Add cyclopropylamine, Pd(OAc)₂, dppp, and NaOt-Bu.[11]

-

Seal the tube and heat the mixture at 80 °C overnight (approximately 14 hours).[10][11]

-

Cool the reaction to room temperature and dilute with diethyl ether.[14]

-

Wash the mixture with brine, dry the organic layer over MgSO₄, and remove the solvent under reduced pressure.[14]

-

Purify the product by recrystallization or column chromatography.[14]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route for the formation of a C(sp²)-C(sp) bond, reacting an aryl halide with a terminal alkyne.[15][16] This reaction is instrumental in the synthesis of 2-alkynylpyridines, which are versatile intermediates for further transformations.[17]

Mechanism and Causality: The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The proposed mechanism involves a palladium cycle similar to other cross-coupling reactions, and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate. A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions and controlling the copper loading.[18] The reactivity of the C-X bond in Sonogashira coupling generally follows the trend I > OTf > Br > Cl.[18]

Experimental Protocol: Sonogashira Coupling of 2-Bromopyridine with Phenylacetylene

Materials:

-

2-Bromopyridine (1.0 equiv)

-

Phenylacetylene (1.1 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Copper(I) iodide (CuI) (10 mol%)

-

Triethylamine (Et₃N) (anhydrous, degassed)

-

Tetrahydrofuran (THF) (anhydrous, degassed)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add 2-bromopyridine, Pd(PPh₃)₄, and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous and degassed THF and Et₃N via syringe.[18]

-

Add phenylacetylene dropwise and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

-

Purify the crude product by column chromatography.

Workflow: Sonogashira Coupling Experimental Setup

Caption: Step-by-step workflow for a Sonogashira coupling experiment.

Nucleophilic Aromatic Substitution (SNAr): A Classic Approach

While transition-metal-catalyzed reactions have gained prominence, nucleophilic aromatic substitution (SNAr) remains a fundamental and often highly efficient method for functionalizing 2-bromopyridines, particularly with strong nucleophiles.[19]

Mechanism and Causality: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[20] The nucleophile first attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). In the second, typically fast, step, the bromide leaving group is expelled, restoring the aromaticity of the ring. The rate of SNAr reactions on halopyridines is often enhanced by microwave heating, which can significantly reduce reaction times and improve yields, even when using more environmentally benign solvents like ethanol.[21]

Experimental Protocol: SNAr of 2,5-Dibromopyridine with Sodium Ethoxide

Materials:

-

2,5-Dibromopyridine (1.0 equiv)

-

Sodium ethoxide (NaOEt) in ethanol

-

Ethanol

-

Microwave reactor

Procedure:

-

Dissolve 2,5-dibromopyridine in ethanol in a microwave-safe reaction vessel.

-

Add a solution of sodium ethoxide in ethanol.

-

Seal the vessel and heat in a microwave reactor to the desired temperature (e.g., 160 °C) for a specified time (e.g., 30-40 minutes).[21]

-

Cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product, 2-ethoxy-5-bromopyridine, by chromatography.

Organometallic Intermediates: Unlocking Further Reactivity

The generation of organometallic reagents from 2-bromopyridines opens up a vast landscape of synthetic possibilities, allowing for the introduction of a wide range of electrophiles.

Lithiation: A Powerful Tool for C-C Bond Formation

Halogen-lithium exchange is a highly effective method for converting 2-bromopyridine into 2-lithiopyridine.[22] This powerful nucleophile can then react with a variety of electrophiles.

Causality and Control: This reaction is typically carried out at very low temperatures (-78 °C) to prevent side reactions, such as deprotonation of the pyridine ring or reaction with the solvent (THF).[23] The use of freshly titrated n-butyllithium is crucial for accurate stoichiometry to avoid side reactions like di-lithiation in the case of dibromopyridines.[23]

Experimental Protocol: Lithiation of 2,6-Dibromopyridine and Trapping with an Electrophile

Materials:

-

2,6-Dibromopyridine (1.0 equiv)

-

n-Butyllithium (n-BuLi) (freshly titrated, 1.0-1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., benzaldehyde, 1.2-1.5 equiv)

-

Dry ice/acetone bath

Procedure:

-

Rigorously dry all glassware and conduct the reaction under a positive pressure of an inert gas.[23]

-

Dissolve 2,6-dibromopyridine in anhydrous THF and cool the solution to -78 °C.[23]

-

Slowly add the n-BuLi solution dropwise, maintaining the internal temperature below -75 °C.[23]

-

Stir the mixture at -78 °C for 30-60 minutes.

-

Add the electrophile dropwise at -78 °C and continue stirring for 1-3 hours.[23]

-

Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and perform a standard aqueous work-up.

-

Purify the product by chromatography.

Grignard Reagent Formation: A Classic Transformation

The formation of a Grignard reagent from 2-bromopyridine can be challenging due to the reactivity of the pyridine ring. However, with careful control of reaction conditions, 2-pyridylmagnesium bromide can be generated and used in subsequent reactions.[24]

Causality and Control: The use of an auxiliary reagent like ethyl bromide can help initiate the reaction.[24] Low temperatures and slow addition of the bromopyridine are often necessary to minimize side reactions, such as Wurtz-type coupling.[25] A novel approach involves a purple light-promoted radical coupling of 2-bromopyridines with Grignard reagents, which proceeds via a single electron transfer (SET) mechanism and does not require a transition metal catalyst.[26]

Experimental Protocol: Grignard Reaction of 2-Bromopyridine with Benzaldehyde

Materials:

-

Magnesium turnings

-

Ethyl bromide (initiator)

-

2-Bromopyridine

-

Benzaldehyde

-

Anhydrous Toluene

Procedure:

-

Activate magnesium turnings in a dry flask under an inert atmosphere.

-

Initiate the Grignard formation with a small amount of ethyl bromide.

-

Cool the mixture to 0 °C and slowly add a solution of 2-bromopyridine in dry toluene.[25]

-

Stir the resulting mixture for 30 minutes at 0 °C.

-

Add a solution of benzaldehyde in dry toluene dropwise at 0 °C and stir for an additional 2 hours.[25]

-

Quench the reaction with saturated aqueous ammonium chloride and perform a standard work-up.

-

Purify the resulting carbinol by chromatography or recrystallization.

Conclusion

The C-Br bond in 2-bromopyridine is a versatile functional handle that provides access to a vast array of substituted pyridines. Its reactivity is governed by the inherent electronic properties of the pyridine ring, which can be strategically exploited through a variety of synthetic methodologies. From the precision of palladium-catalyzed cross-coupling reactions to the classic transformations of nucleophilic aromatic substitution and organometallic chemistry, a deep understanding of the underlying principles and experimental nuances is key to unlocking the full potential of this invaluable building block. This guide serves as a foundational resource, empowering researchers to confidently and effectively incorporate 2-bromopyridines into their synthetic endeavors, ultimately accelerating the pace of discovery in drug development and materials science.

References

-

Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y. and Yang, D. (2017) Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

-

Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of organic chemistry, 72(9), 3606–3607. [Link]

-

Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Figshare. [Link]

-

Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]

-

Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]

-

Gros, P. C., et al. (2006). Bromine–lithium exchange under non-cryogenic conditions: TMSCH2Li–LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine. Chemical Communications, (44), 4640-4642. [Link]

-

Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155. [Link]

-

ResearchGate. (n.d.). 188341 PDFs | Review articles in CROSS COUPLING. [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

-

Iwao, M., & Kuraishi, T. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. HETEROCYCLES, 37(3), 1467. [Link]

-

ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. [Link]

-

ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium. [Link]

-

Um, I. H., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 75(15), 5089-5095. [Link]

-

Strauss, C. R., et al. (2011). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-(aminoethylsulfanyl)-pyridine derivatives. Green Chemistry Letters and Reviews, 4(2), 149-154. [Link]

-

ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. [Link]

-

Le, T. B., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry–A European Journal, 24(51), 13458-13462. [Link]

-

Chung, A., Novick, S., & Eric. (2017). A Reinvestigation of the Electronic Properties of 2-Bromopyridine With High-Resolution Microwave Spectroscopy. Amanote. [Link]

-

Pearson. (2024). Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. [Link]

-

ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

-

ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

-

Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances, 12(13), 7985-7994. [Link]

-

Semantic Scholar. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]

-

ResearchGate. (n.d.). Adsorption and Reactions of 3-Bromopyridine and 2-Bromopyridine on Cu(100) and O/Cu(100). [Link]

-

Arkivoc. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]

-

Journal of the Chemical Society C: Organic. (1969). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. [Link]

-

MDPI. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 25(21), 5173. [Link]

-

Wikipedia. (n.d.). 2-Bromopyridine. [Link]

-

RSC Publishing. (1969). Aspects of the Metallic Halide-catalysed Reaction of Grignard Reagents with Organic Halides. Part 1ll.t Reactions with Bromopyridines. Journal of the Chemical Society C: Organic, 2128-2131. [Link]

-

ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

-

StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

-

PMC - NIH. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. [Link]

-

ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(25), 10384-10390. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

PubChem. (n.d.). 2-Bromopyridine. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

PMC - NIH. (2012). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of Organic Chemistry, 77(21), 9582-9590. [Link]

-

University of Toronto. (n.d.). Bond Dissociation Energies. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]